Product packaging for Benzyl 3-(benzyloxy)-2-methylpropanoate(Cat. No.:CAS No. 91796-44-0)

Benzyl 3-(benzyloxy)-2-methylpropanoate

Cat. No.: B14346255
CAS No.: 91796-44-0
M. Wt: 284.3 g/mol
InChI Key: ZIJHOWSXHACNQI-UHFFFAOYSA-N
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Description

Benzyl 3-(benzyloxy)-2-methylpropanoate is a high-value, protected ester intermediate designed for advanced organic synthesis and pharmaceutical research. This compound features two benzyl (Bn) protecting groups, making it particularly useful for multi-step synthetic sequences. The benzyl ester moiety is a standard protecting group for carboxylic acids that is stable to basic conditions and can be readily removed under neutral hydrogenolysis conditions or by Lewis acids . Concurrently, the benzyl ether group protects a hydroxyl function, which can be cleaved under similar hydrogenolytic conditions, allowing for strategic deprotection steps . The molecule's structure, incorporating a methyl branch, contributes to its steric profile and can influence both its reactivity and the physicochemical properties of resulting compounds. In research and development, this compound serves as a versatile synthetic building block. Its primary application is in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and natural products, where the selective installation and removal of protecting groups is essential . For instance, related benzyloxy esters and propanoate derivatives are frequently employed in the synthesis of chiral molecules, such as Roche esters, which are pivotal in asymmetric synthesis for constructing defined stereocenters . Furthermore, structural analogs featuring benzyloxy groups have been identified in the development of pharmacologically active compounds, including antiproliferative agents and anticonvulsants, highlighting the utility of this chemical scaffold in medicinal chemistry campaigns . The compound is for research use only and is not intended for diagnostic or therapeutic applications. CAS Number: 347400-73-1 Molecular Formula: C18H20O3 Molecular Weight: 284.36 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H20O3 B14346255 Benzyl 3-(benzyloxy)-2-methylpropanoate CAS No. 91796-44-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91796-44-0

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

benzyl 2-methyl-3-phenylmethoxypropanoate

InChI

InChI=1S/C18H20O3/c1-15(12-20-13-16-8-4-2-5-9-16)18(19)21-14-17-10-6-3-7-11-17/h2-11,15H,12-14H2,1H3

InChI Key

ZIJHOWSXHACNQI-UHFFFAOYSA-N

Canonical SMILES

CC(COCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Nomenclature, Isomerism, and Stereochemical Considerations of Benzyl 3 Benzyloxy 2 Methylpropanoate

Systematic IUPAC Nomenclature

The systematic name for Benzyl (B1604629) 3-(benzyloxy)-2-methylpropanoate, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is benzyl 3-(benzyloxy)-2-methylpropanoate . This name is derived by identifying the parent carboxylic acid and the esterifying alcohol group. The parent acid is 3-(benzyloxy)-2-methylpropanoic acid, and the ester is formed with benzyl alcohol.

To break down the name:

propanoate : Indicates a three-carbon chain ester.

2-methyl : A methyl group is attached to the second carbon of the propanoate chain.

3-(benzyloxy) : A benzyloxy group (a benzyl group linked via an oxygen atom) is attached to the third carbon of the propanoate chain.

Benzyl : Refers to the benzyl group that has formed the ester with the carboxylic acid.

Synonyms for this compound include Phenylmethyl 2-(benzyloxymethyl)propanoate.

Exploration of Chiral Centers and Enantiomeric Forms

The structure of this compound contains a single chiral center at the second carbon atom (C2) of the propanoate backbone. This is the carbon atom to which the methyl group is attached. A chiral center is a carbon atom that is bonded to four different groups, which in this case are:

A hydrogen atom (not explicitly shown in the line-angle formula)

A methyl group (-CH3)

A benzyloxycarbonyl group (-COOCH2Ph)

A benzyloxymethyl group (-CH2OCH2Ph)

The presence of this single chiral center means that the molecule can exist as a pair of non-superimposable mirror images, known as enantiomers.

The two enantiomeric forms of this compound are designated as (R)- and (S)- isomers based on the Cahn-Ingold-Prelog (CIP) priority rules. The assignment of (R) or (S) depends on the spatial arrangement of the four different groups around the chiral C2 center.

(R)-Benzyl 3-(benzyloxy)-2-methylpropanoate

(S)-Benzyl 3-(benzyloxy)-2-methylpropanoate

The single enantiomer forms of related compounds are of significant interest in the pharmaceutical industry, where the therapeutic efficacy of a drug is often associated with a specific stereoisomer. For instance, the enantioselective synthesis of related chiral building blocks, such as (2S)-2-(hydroxymethylphenyl) propionic acids, is a key area of research. nih.gov The stereochemistry of such compounds is crucial as it dictates their interaction with biological systems, which are themselves chiral.

The synthesis of specific enantiomers, for example, methyl (R)-(-)-3-benzyloxy-2-methyl propanoate, has been documented in organic synthesis procedures. orgsyn.org This highlights the importance of obtaining stereochemically pure compounds for further chemical transformations.

Diastereomeric Possibilities and Control in Synthesis

While this compound itself only has one chiral center and thus exists as enantiomers, diastereomers can arise in synthetic routes leading to this molecule or its derivatives. Diastereomers are stereoisomers that are not mirror images of each other and occur when a molecule has two or more chiral centers.

In the synthesis of compounds with a similar core structure, diastereoselective reactions are often employed. For example, the alkylation of a chiral auxiliary-attached propionyl group can proceed with high diastereoselectivity. nih.gov A common strategy involves the use of Evans chiral auxiliaries, such as oxazolidinones. The bulky chiral auxiliary directs the incoming electrophile to one face of the enolate, leading to the preferential formation of one diastereomer. nih.gov

For instance, the TiCl4-mediated alkylation of (4R)-4-benzyl-3-[3-(substituted)propionyl]-2-oxazolidinones has been shown to be completely diastereoselective. nih.gov Subsequent removal of the chiral auxiliary yields the desired enantiomer of the product. The stereochemistry of such reactions can be confirmed by techniques like X-ray crystallography. nih.gov This level of control is essential for producing enantiomerically pure compounds for various applications.

Chemical Reactivity and Derivatization of Benzyl 3 Benzyloxy 2 Methylpropanoate

Transformations Involving the Ester Moiety

The benzyl (B1604629) ester group is susceptible to several transformations, including hydrolysis, transesterification, and reduction. These reactions are fundamental in modifying the carboxylic acid functionality of the molecule.

Hydrolysis: The benzyl ester can be cleaved under acidic or basic conditions to yield 3-(benzyloxy)-2-methylpropanoic acid and benzyl alcohol. Acid-catalyzed hydrolysis typically involves heating the ester in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous solution. google.com Base-mediated hydrolysis, or saponification, is usually carried out with a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt. google.com

Transesterification: This process involves the conversion of the benzyl ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. For instance, reaction with methanol (B129727) in the presence of an acid catalyst would yield methyl 3-(benzyloxy)-2-methylpropanoate and benzyl alcohol. chemicalbook.com Biocatalytic methods using lipases can also achieve regioselective transesterification on similar molecules. researchgate.net

Reduction: The ester can be reduced to the corresponding primary alcohol, 3-(benzyloxy)-2-methylpropan-1-ol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally not effective in reducing esters. libretexts.orgmasterorganicchemistry.comyoutube.comucalgary.ca The reaction proceeds via nucleophilic acyl substitution by a hydride ion.

Table 1: Summary of Transformations of the Ester Moiety

Transformation Reagents and Conditions Product
Hydrolysis H₃O⁺, heat or 1. NaOH, 2. H₃O⁺ 3-(benzyloxy)-2-methylpropanoic acid
Transesterification ROH, H⁺ or base catalyst 3-(benzyloxy)-2-methylpropanoate (R = alkyl, etc.)
Reduction 1. LiAlH₄, 2. H₂O 3-(benzyloxy)-2-methylpropan-1-ol

Reactions at the Benzyloxy Protecting Group (e.g., Deprotection Strategies)

The benzyloxy group is a common protecting group for alcohols due to its stability under various conditions and its relatively straightforward removal. The primary methods for deprotection of the benzyloxy group in Benzyl 3-(benzyloxy)-2-methylpropanoate involve catalytic hydrogenolysis and treatment with Lewis acids.

Catalytic Hydrogenolysis: This is one of the most common and mildest methods for benzyl ether cleavage. rsc.org The reaction involves treating the compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). nacatsoc.orgacsgcipr.org This process cleaves the carbon-oxygen bond of the benzyl ether, yielding 3-hydroxy-2-methylpropanoic acid benzyl ester and toluene (B28343). It is often a highly selective method, though care must be taken if other reducible functional groups are present in the molecule. nacatsoc.org

Lewis Acid-Mediated Deprotection: Various Lewis acids can be employed to cleave the benzyl ether. Reagents such as boron trichloride (B1173362) (BCl₃) or aluminum chloride (AlCl₃) are effective for this purpose. researchgate.net These reactions often require a cation scavenger, like pentamethylbenzene, to trap the resulting benzyl cation and prevent side reactions such as Friedel-Crafts alkylation of aromatic rings. researchgate.net The choice of Lewis acid and reaction conditions can be tailored to the specific substrate and the presence of other functional groups. thaiscience.info

Table 2: Common Deprotection Strategies for the Benzyloxy Group

Method Reagents and Conditions Product
Catalytic Hydrogenolysis H₂, Pd/C, solvent (e.g., EtOH, EtOAc) Benzyl 3-hydroxy-2-methylpropanoate
Lewis Acid Cleavage BCl₃, pentamethylbenzene, CH₂Cl₂ Benzyl 3-hydroxy-2-methylpropanoate

Reactivity at the Chiral Methyl-Branched Center

The presence of a chiral center at the C-2 position, which is also an α-carbon to the ester carbonyl, allows for stereoselective reactions. The α-proton is acidic and can be removed by a strong base to form a chiral enolate.

Enolate Formation and Alkylation: Treatment with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) can deprotonate the α-carbon to form a lithium enolate. libretexts.org This enolate can then react with various electrophiles, most commonly alkyl halides, in an Sₙ2 reaction to introduce a new substituent at the α-position. libretexts.orgfiveable.me The stereochemical outcome of this alkylation is influenced by the geometry of the enolate and the direction of approach of the electrophile. fiveable.meorganicchemistrydata.org The use of chiral auxiliaries can enhance the diastereoselectivity of such reactions. uwindsor.cauwo.ca For instance, the alkylation of the enolate of this compound with an alkyl halide (R-X) would yield Benzyl 3-(benzyloxy)-2-alkyl-2-methylpropanoate. The stereochemistry of the newly formed quaternary center is a key consideration in such syntheses. mdpi.com

Regioselective Transformations of Related Alkoxy-Methylpropanoates

The interplay between the alkoxy group and the ester functionality in related alkoxy-methylpropanoates can direct the regioselectivity of certain transformations.

In molecules with multiple hydroxyl groups, such as derivatives of 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoates, regioselective acylation of the primary hydroxyl group can be achieved using acid anhydrides. researchgate.net This selectivity is driven by the lower steric hindrance of the primary hydroxyl group compared to any secondary or tertiary hydroxyls.

Furthermore, biocatalytic reductions of α,β-unsaturated precursors to compounds like methyl 3-hydroxy-2-methylpropionate using enoate reductases have been shown to proceed with high stereoselectivity, yielding the (R)-configured product. researchgate.net This highlights the potential for enzymatic methods to achieve highly regioselective and stereoselective transformations on related structures.

Investigation of Side Product Formation during Synthesis and Reactions (e.g., dibenzyl ether)

During the synthesis and subsequent reactions of this compound, the formation of side products can occur. A common side product is dibenzyl ether.

Dibenzyl ether can be formed through the Williamson ether synthesis, where a benzyl alkoxide reacts with a benzyl halide. atamankimya.com In the context of synthesizing the target molecule, if benzyl alcohol is used as a starting material or is generated in situ (for example, during hydrolysis of the benzyl ester), it can react with a benzyl halide (if present as a reagent or byproduct) under basic conditions to form dibenzyl ether. atamankimya.comresearchgate.net Another pathway for dibenzyl ether formation is the acid-catalyzed self-condensation of benzyl alcohol at elevated temperatures. mdpi.comresearchgate.net The presence of palladium catalysts can also facilitate the formation of dibenzyl ether from benzyl alcohol under certain conditions. researchgate.net Careful control of reaction conditions, such as temperature and the choice of base, is crucial to minimize the formation of this and other potential side products.

Applications of Benzyl 3 Benzyloxy 2 Methylpropanoate in Complex Organic Synthesis

Utilization as a Chiral Building Block in Natural Product Synthesis

The enantiomerically pure forms of benzyl (B1604629) 3-(benzyloxy)-2-methylpropanoate, (R)- and (S)-benzyl 3-(benzyloxy)-2-methylpropanoate, are instrumental in constructing complex molecular architectures found in a variety of natural products. The inherent chirality of this building block allows for the direct introduction of a key stereocenter, streamlining synthetic routes and avoiding challenging stereoselective transformations.

Odoamide: The total synthesis of odoamide, a cytotoxic cyclic depsipeptide, provides a clear example of the utility of this chiral building block's core structure. In the synthesis of the polyketide substructure of odoamide, the closely related methyl ester, methyl (R)-3-benzyloxy-2-methylpropanoate, was employed as a key starting material. scispace.comrsc.org This building block was elaborated through a series of reactions, including reduction and subsequent coupling, to construct the intricate stereochemistry of the polyketide chain. The use of the benzyl ester, benzyl 3-(benzyloxy)-2-methylpropanoate, would offer an analogous strategy, with the benzyl ester group providing alternative deprotection options compared to the methyl ester.

Rhizoxin D: The total synthesis of Rhizoxin D, a potent macrolide with antifungal and antitumor properties, involves the convergent assembly of several complex fragments. While the specific use of this compound is not explicitly detailed in published synthetic routes, its structure is highly relevant to the C3-C9 fragment of the macrolide core. Synthetic strategies for this fragment often rely on chiral pool starting materials or asymmetric reactions to establish the stereocenters. A building block like (S)-benzyl 3-(benzyloxy)-2-methylpropanoate could serve as a valuable precursor to this segment, providing the C3 stereocenter and a protected C1 carboxylate and C3' hydroxyl group.

Epothilones: The epothilones are a class of macrolides that have garnered significant attention as anticancer agents. Their total synthesis is a formidable challenge, and numerous strategies have been developed, often involving the synthesis and coupling of key fragments (e.g., C1-C6, C7-C12). thieme-connect.comelsevierpure.comtandfonline.comacs.org The C1-C6 fragment of the epothilone (B1246373) core features a stereogenic center at C3. Conceptually, a chiral building block such as (R)-benzyl 3-(benzyloxy)-2-methylpropanoate could be envisioned as a precursor to this fragment, with the benzyloxy group corresponding to the C3 hydroxyl and the ester serving as the precursor to the C1 carboxylate.

Table 1: Role of this compound Analogs in Natural Product Synthesis
Natural ProductKey FragmentRole of Building Block Analog
OdoamidePolyketide SubstructureDirect precursor to establish stereochemistry scispace.comrsc.org
Rhizoxin DC3-C9 FragmentPotential chiral precursor for stereocenter introduction
EpothilonesC1-C6 FragmentConceptual precursor for C3 stereocenter and functional groups thieme-connect.comelsevierpure.comtandfonline.comacs.org

Polyketides are a large and diverse class of natural products characterized by repeating keto-acyl units. nih.govnih.govresearchgate.netmdpi.com The biosynthesis of complex polyketides often involves the iterative addition of simple building blocks, leading to a wide array of stereochemical permutations. In chemical synthesis, chiral building blocks are essential for the stereocontrolled construction of polyketide chains.

This compound serves as an excellent C3 synthon for the synthesis of polyketide substructures. Its inherent chirality dictates the stereochemistry at the α-position, while the protected hydroxyl and carboxyl groups allow for sequential elaboration of the carbon skeleton. For instance, after conversion of the benzyl ester to a suitable functional group for coupling (e.g., an aldehyde or a ketone), it can be reacted with another building block to extend the polyketide chain. The benzyloxy group at the β-position can be carried through several synthetic steps and deprotected at a later stage to reveal the free hydroxyl group, a common feature in many polyketides. The synthesis of the odoamide polyketide core is a prime example of this strategy. scispace.com

Integration into Diverse Synthetic Pathways for Advanced Intermediates

Beyond natural product synthesis, this compound and its derivatives are valuable intermediates in various synthetic pathways leading to advanced molecules. The presence of two distinct, yet related, protecting groups allows for selective manipulation and functionalization.

For example, the benzyl ester can be selectively cleaved under hydrogenolysis conditions, leaving the benzyl ether intact. This orthogonality allows for the elongation of the carbon chain at the carboxyl end. Conversely, conditions can be chosen to remove the benzyl ether while retaining the benzyl ester. This versatility makes it a useful building block for the synthesis of substituted propionic acid derivatives, which are important motifs in many biologically active compounds and materials. Related benzyl propanoate structures have been utilized in the synthesis of quinoxaline (B1680401) derivatives with antiproliferative activity and in the preparation of β-(3,4-dihydroxyphenyl)-α-hydroxy propionic acid esters. researchgate.netnih.gov

Strategic Employment as a Protected Form for Sensitive Functionalities

A key strategic advantage of using this compound is the simultaneous protection of both a hydroxyl and a carboxylic acid functionality. The benzyl group is a widely used protecting group in organic synthesis due to its relative stability to a wide range of reaction conditions and its facile removal by hydrogenolysis. thieme-connect.comuwindsor.cabham.ac.uk

The benzyl ether protects the hydroxyl group from a variety of reagents, including many oxidizing and reducing agents, as well as acidic and basic conditions. Similarly, the benzyl ester protects the carboxylic acid from nucleophilic attack and allows for reactions to be carried out on other parts of the molecule.

Table 2: Deprotection Strategies for Benzyl Protecting Groups
Protecting GroupCommon Deprotection MethodOrthogonal Cleavage Potential
Benzyl EtherCatalytic Hydrogenolysis (e.g., H₂, Pd/C)Generally more robust than benzyl esters thieme-connect.comorganic-chemistry.org
Benzyl EsterCatalytic Hydrogenolysis (e.g., H₂, Pd/C)Can often be cleaved under milder conditions than benzyl ethers thieme-connect.comorganic-chemistry.org

Advanced Spectroscopic and Analytical Characterization of Benzyl 3 Benzyloxy 2 Methylpropanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the chemical environment, connectivity, and spatial relationships of atoms within a molecule can be elucidated.

High-resolution ¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule of Benzyl (B1604629) 3-(benzyloxy)-2-methylpropanoate. The expected chemical shifts (δ) are influenced by the electronic environment of each proton.

The ¹H NMR spectrum of Benzyl 3-(benzyloxy)-2-methylpropanoate is expected to exhibit distinct signals corresponding to the various protons in the molecule. The aromatic protons of the two benzyl groups would typically appear in the downfield region, approximately between δ 7.2 and 7.4 ppm, likely as a complex multiplet due to the similar chemical environments of the phenyl rings.

The methylene (B1212753) protons of the benzyl ester group (C₆H₅CH ₂) are anticipated to resonate as a singlet around δ 5.1 ppm. Similarly, the methylene protons of the benzyloxy group (C₆H₅CH ₂O) are expected to appear as a singlet around δ 4.5 ppm.

The methine proton at the C2 position of the propanoate backbone (OCH₂CH (CH₃)) would likely be observed as a multiplet, integrating for one proton. The adjacent methyl protons (CH(CH ₃)) would appear as a doublet. The two diastereotopic protons of the methylene group at the C3 position (CH ₂OBn) are expected to show distinct signals, likely as doublets of doublets.

A summary of the predicted ¹H NMR signal assignments for this compound is presented in the interactive table below.

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Aromatic (C₆H ₅)7.2 - 7.4Multiplet10H
Benzyl Ester CH₂~5.1Singlet2H
Benzyloxy CH₂~4.5Singlet2H
Propanoate CHMultipletMultiplet1H
Propanoate CH₂MultipletMultiplet2H
Methyl (CH₃)DoubletDoublet3H

Note: The predicted chemical shifts are based on typical values for similar functional groups and the actual experimental values may vary.

¹³C NMR spectroscopy provides crucial information about the carbon framework of this compound. Each unique carbon atom in the molecule gives a distinct signal, allowing for the characterization of the entire carbon backbone.

The carbonyl carbon of the ester group (C=O) is expected to be the most downfield signal, typically resonating in the range of δ 170-175 ppm. The aromatic carbons of the two benzyl groups will appear in the region of δ 127-138 ppm. The ipso-carbons (the carbons directly attached to the oxygen or the rest of the molecule) will have distinct chemical shifts from the ortho, meta, and para carbons.

The methylene carbons of the benzyl ester (C₆H₅C H₂O) and benzyloxy groups (C₆H₅C H₂OC) are expected to resonate in the range of δ 65-75 ppm. The carbons of the propanoate backbone, including the methine carbon at C2, the methylene carbon at C3, and the methyl carbon, will have characteristic chemical shifts in the aliphatic region of the spectrum.

The following interactive table summarizes the predicted ¹³C NMR chemical shifts for this compound.

Carbon AtomPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)170 - 175
Aromatic (ipso)135 - 138
Aromatic (ortho, meta, para)127 - 129
Benzyl Ester CH₂66 - 68
Benzyloxy CH₂72 - 74
Propanoate CH40 - 45
Propanoate CH₂70 - 72
Methyl (CH₃)15 - 20

Note: The predicted chemical shifts are based on typical values for similar functional groups and the actual experimental values may vary.

Two-dimensional (2D) NMR techniques are powerful tools for confirming the structural assignments made from 1D NMR spectra.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, this would be instrumental in confirming the connectivity within the propanoate backbone, for instance, showing a cross-peak between the methine proton at C2 and the protons of the adjacent methyl group, as well as the methylene protons at C3. sdsu.eduugm.ac.idresearchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This technique would definitively link each proton signal to its corresponding carbon signal, confirming the assignments made in the ¹H and ¹³C NMR spectra. For example, the proton signal of the benzyl ester CH₂ would show a cross-peak with the corresponding carbon signal in the HSQC spectrum. sdsu.eduugm.ac.id

HMBC (Heteronuclear Multiple Bond Correlation) : An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for assembling the different fragments of the molecule. For instance, the protons of the methyl group would show a correlation to the carbonyl carbon of the ester, confirming their proximity in the molecular structure. sdsu.eduugm.ac.idresearchgate.netyoutube.com

Should this compound be functionalized to include a phosphate (B84403) group, ³¹P NMR spectroscopy would be a critical analytical technique. oxinst.com ³¹P NMR provides information about the chemical environment of phosphorus atoms within a molecule. researchgate.net The chemical shift of the phosphorus nucleus is highly sensitive to its oxidation state and the nature of the substituents attached to it. oxinst.com For a hypothetical phosphate derivative of this compound, a single resonance in the ³¹P NMR spectrum would be expected, with a chemical shift characteristic of an organic phosphate. This technique would be invaluable for confirming the successful incorporation of a phosphate moiety and for studying any subsequent reactions involving this group. oxinst.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with a high degree of confidence. The exact mass can be calculated from the elemental formula (C₁₈H₂₀O₃) and compared with the experimentally determined value.

LC/MS for Purity Assessment and Impurity Identification

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful analytical technique used to assess the purity of this compound and to identify potential impurities. nih.govlcms.cz This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov

In a typical LC/MS analysis, a sample of the compound is dissolved in a suitable solvent and injected into an HPLC system. The components of the sample are separated based on their affinity for the stationary phase (e.g., a C18 column) and the mobile phase. nih.gov As the separated components elute from the column, they are introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing information about the molecular weight of the compound and its fragments.

For this compound, LC/MS can confirm the presence of the desired compound by detecting its corresponding molecular ion peak. Furthermore, it can reveal the presence of impurities, such as starting materials, byproducts, or degradation products, even at trace levels. nih.govlcms.cz The high sensitivity and specificity of LC/MS make it an indispensable tool for quality control and for developing a comprehensive impurity profile of the compound. lcms.cz

Table 1: Hypothetical LC/MS Data for Purity Analysis

Retention Time (min)Detected m/zProposed Identity
8.5299.16 [M+H]⁺This compound
4.2108.06Benzyl alcohol (starting material)
6.1195.113-(benzyloxy)-2-methylpropanoic acid (hydrolysis product)

Chromatographic Purity and Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) on chiral stationary phases (CSPs) is a primary technique for separating enantiomers and determining the enantiomeric purity of chiral compounds like this compound. scirp.orgsigmaaldrich.comscirp.org This method is crucial as enantiomers often exhibit different biological activities. Chiral HPLC utilizes a stationary phase that is itself chiral, allowing for differential interaction with the two enantiomers. scirp.orgnih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the enantioseparation of a wide range of compounds. nih.govsigmaaldrich.com The separation is achieved due to differences in the stability of the transient diastereomeric complexes formed between the enantiomers and the chiral stationary phase. By integrating the peak areas of the two enantiomers in the resulting chromatogram, the enantiomeric excess (ee) can be accurately calculated. sigmaaldrich.com

Table 2: Example Chiral HPLC Data

EnantiomerRetention Time (min)Peak Area (%)
(R)-enantiomer12.398.5
(S)-enantiomer15.81.5
Enantiomeric Excess (ee %) 97.0%

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of chemical reactions, such as the synthesis of this compound. rroij.comresearchgate.net By spotting the reaction mixture on a TLC plate alongside the starting materials, it is possible to qualitatively observe the consumption of reactants and the formation of the product over time. rroij.comorgsyn.org

A TLC plate consists of a thin layer of a stationary phase, typically silica (B1680970) gel, on an inert backing. rroij.com The plate is developed in a chamber containing a suitable mobile phase (eluent). Different compounds travel up the plate at different rates based on their polarity and affinity for the stationary and mobile phases, resulting in different Retention Factor (Rf) values. mdpi.comrsc.org Visualization is often achieved using a UV lamp, as aromatic compounds like this compound are UV-active. mdpi.com

Table 3: Typical TLC Data for Reaction Monitoring

CompoundRf Value (20% Ethyl Acetate in Hexane)
Benzyl alcohol (Starting Material)0.25
3-(benzyloxy)-2-methylpropanoic acid (Starting Material)0.10 (streaking)
This compound (Product)0.65

Flash Column Chromatography for Purification

Flash column chromatography is a widely used technique for the preparative purification of organic compounds, including this compound, from crude reaction mixtures. mit.eduorgsyn.org This method is a faster version of traditional column chromatography, utilizing pressure to force the solvent through the column, leading to more efficient separations. rochester.edursc.org

The crude product is loaded onto a column packed with a stationary phase, most commonly silica gel. mit.edursc.org A carefully selected solvent system (eluent) is then passed through the column. rochester.edu Components of the mixture are separated based on their differential adsorption to the silica gel. Fractions are collected as the eluent exits the column and are typically analyzed by TLC to determine which fractions contain the pure desired product. mit.edu These pure fractions are then combined and the solvent is evaporated to yield the purified compound. orgsyn.org

Table 4: Flash Column Chromatography Parameters

ParameterDescription
Stationary Phase Silica Gel (230-400 mesh) orgsyn.org
Mobile Phase (Eluent) Gradient of Ethyl Acetate in Hexane (e.g., 5% to 20%)
Loading Method Dry loading on Celite or direct liquid loading orgsyn.org
Fraction Analysis TLC with UV visualization and/or chemical staining mdpi.commit.edu

Optical Rotation Measurements for Chiral Purity

Optical rotation is a physical property of chiral substances that causes the rotation of the plane of plane-polarized light. libretexts.orgamherst.edu Measuring the optical rotation with a polarimeter is a classic method for assessing the chiral purity of a sample of an enantiomerically enriched compound. google.com

The specific rotation, [α], is a characteristic constant for a given chiral compound under specific conditions (temperature, wavelength, solvent, and concentration). libretexts.orgnih.gov By measuring the observed rotation (α) of a solution of known concentration (c) in a cell of a specific path length (l), the specific rotation can be calculated. amherst.edu The enantiomeric excess (ee) of a sample can then be determined by comparing its measured specific rotation to the specific rotation of the pure enantiomer. amherst.edu A racemic mixture, containing equal amounts of both enantiomers, is optically inactive and will have an observed rotation of zero. libretexts.org

Table 5: Calculation of Enantiomeric Excess from Optical Rotation

ParameterSymbolValue
Observed Rotationα+15.2°
Specific Rotation of Pure Enantiomer[α]max+16.0°
Enantiomeric Excess (ee %) ([α]obs / [α]max) x 100 95.0%

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. An IR spectrum is a plot of absorbance or transmittance versus the frequency of the radiation, which reveals the characteristic vibrational frequencies of the functional groups within the molecule.

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups. The most prominent peak would be the strong absorption from the ester carbonyl (C=O) stretch. Additionally, absorptions corresponding to C-O stretching, aromatic C=C stretching, and sp2 and sp3 C-H stretching would be expected, confirming the structural integrity of the compound. nist.govnist.govspectrabase.comresearchgate.netspectrabase.com

Table 6: Characteristic IR Absorption Frequencies

Functional GroupBond TypeExpected Absorption Range (cm⁻¹)
EsterC=O Stretch1730 - 1750
Ether/EsterC-O Stretch1000 - 1300
Aromatic RingC=C Stretch1450 - 1600
Aromatic C-Hsp² C-H Stretch3000 - 3100
Alkyl C-Hsp³ C-H Stretch2850 - 3000

X-ray Crystallography for Solid-State Structure and Absolute Configuration (for crystalline derivatives)

X-ray crystallography is a premier analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and torsion angles, thereby defining the conformation of the molecule in the solid state. Furthermore, for chiral molecules that crystallize in a non-centrosymmetric space group, X-ray crystallography can be employed to determine the absolute configuration of the stereocenters.

As of the current literature, a single-crystal X-ray structure of this compound has not been reported. However, the crystallographic analysis of structurally related benzyl propanoate derivatives provides valuable insight into the potential solid-state conformation and packing of the title compound. The examination of these derivatives reveals common structural motifs and intermolecular interactions that are likely to influence the crystal lattice of this compound.

Detailed research findings on a related compound, (S)-Benzyl 3-(4-hydroxyphenyl)-2-(tritylamino)propanoate, offer a case study in the crystallographic analysis of a complex benzyl propanoate derivative. The crystal structure of this compound was solved and refined to a high degree of precision, providing a definitive solid-state conformation.

Table 1: Crystal Data and Structure Refinement for (S)-Benzyl 3-(4-hydroxyphenyl)-2-(tritylamino)propanoate

ParameterValue
Empirical formulaC₃₅H₃₁NO₃
Formula weight513.61
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
Unit cell dimensionsa = 9.1188 (18) Åb = 15.774 (3) Åc = 19.393 (4) Å
Volume2789.4 (10) ų
Z4
Density (calculated)1.222 Mg/m³
Absorption coefficient0.08 mm⁻¹
F(000)1088
Crystal size0.32 x 0.25 x 0.11 mm
Theta range for data collection2.2 to 27.1°
Index ranges-11<=h<=11, -20<=k<=19, -24<=l<=24
Reflections collected24111
Independent reflections3097 [R(int) = 0.053]
Completeness to theta = 27.1°99.7 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters3097 / 0 / 356
Goodness-of-fit on F²1.09
Final R indices [I>2sigma(I)]R1 = 0.041, wR2 = 0.093
R indices (all data)R1 = 0.063, wR2 = 0.102
Absolute structure parameter-0.1(10)

The determination of the absolute configuration for chiral derivatives is a critical aspect of crystallographic studies. In the case of (S)-Benzyl 3-(4-hydroxyphenyl)-2-(tritylamino)propanoate, the absolute configuration was assigned based on the known chirality of the starting material, a common and accepted practice when the synthetic route does not affect the chiral center. The Flack parameter, which is close to zero, further supports this assignment.

The solid-state structure is stabilized by a network of intermolecular interactions. For instance, in the crystal lattice of (S)-Benzyl 3-(4-hydroxyphenyl)-2-(tritylamino)propanoate, molecules are linked by O—H···O hydrogen bonds, forming chains along the crystallographic a-axis. While this compound lacks the hydroxyl and amine groups necessary for such hydrogen bonding, it is anticipated that its crystal packing would be governed by weaker van der Waals forces and potentially C—H···O interactions.

The conformation of the benzyl and benzyloxy groups will significantly influence the molecular packing. The flexible nature of these groups allows for various spatial arrangements, which will be ultimately determined by the optimization of intermolecular interactions in the crystal lattice. The study of additional derivatives would be beneficial to establish conformational trends within this class of compounds.

Future Research Directions and Potential Innovations for Benzyl 3 Benzyloxy 2 Methylpropanoate

Development of Greener and More Efficient Synthetic Pathways

The traditional synthesis of esters often involves condensation reactions between a carboxylic acid and an alcohol under strong acid catalysis, a method known as Fischer esterification. scentree.coresearchgate.net While effective, these methods can require harsh conditions and generate significant waste. The future synthesis of Benzyl (B1604629) 3-(benzyloxy)-2-methylpropanoate and its derivatives will likely focus on greener and more atom-economical approaches.

Modern organic synthesis is increasingly moving towards catalytic C-H bond functionalization, which avoids the need for pre-functionalized starting materials. rsc.org Palladium-catalyzed C-H acyloxylation, for example, allows for the direct benzylation of carboxylic acids using toluene (B28343) as the benzyl source under an oxygen atmosphere, representing a highly atom-economic route to benzyl esters. organic-chemistry.org Other catalytic systems, such as those using ionic iron(III) complexes or tetranuclear zinc clusters, have also shown high efficiency for esterification and transesterification under mild conditions. organic-chemistry.org The development of catalytic processes using more abundant and less toxic metals like iron is a key area of interest. rsc.org

Furthermore, the principles of green chemistry encourage the reduction or elimination of hazardous solvents. chemicalbook.com Research into solvent-free reaction conditions, perhaps assisted by microwave or vacuum technologies, could provide rapid and efficient pathways. organic-chemistry.org Another promising avenue is the use of non-toxic, biodegradable solvents such as ethyl esters, which could be produced from renewable resources, aligning with the concept of an integrated biorefinery. mdpi.com

Table 1: Comparison of Synthetic Approaches for Ester Synthesis
ApproachDescriptionAdvantagesChallenges
Traditional Fischer EsterificationReaction of a carboxylic acid and an alcohol with a strong acid catalyst (e.g., H₂SO₄). researchgate.netWell-established, simple procedure.Harsh conditions, often requires excess reagents, generates waste.
Catalytic C-H FunctionalizationDirect reaction of C-H bonds with carboxylic acids using transition metal catalysts (e.g., Palladium). organic-chemistry.orgacs.orgHigh atom economy, avoids pre-functionalization, milder conditions. organic-chemistry.orgCatalyst cost and toxicity, substrate scope limitations.
BiocatalysisUse of enzymes (e.g., lipases) to catalyze esterification.High selectivity, mild conditions, environmentally friendly.Enzyme stability, cost, and substrate specificity.
Solvent-Free/Green Solvent SynthesisPerforming reactions without a solvent or in environmentally benign solvents (e.g., ethyl propionate). mdpi.comReduced waste, lower environmental impact, easier purification.Reactivity and solubility issues.

Exploration of Novel Reactivity and Cascade Transformations

The structure of Benzyl 3-(benzyloxy)-2-methylpropanoate contains multiple reactive sites, primarily the benzyl ether and benzyl ester groups, which are commonly used as protecting groups in organic synthesis. organic-chemistry.org The selective cleavage of these groups is a cornerstone of its potential reactivity. Standard deprotection via palladium-catalyzed hydrogenolysis is effective but can be indiscriminate. jk-sci.com Future research will likely focus on developing more nuanced deprotection strategies that can selectively target one type of benzyl group over another or enable cleavage under milder, oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ozone. organic-chemistry.orgorganic-chemistry.org

A particularly exciting direction is the design of cascade reactions, where a single event triggers a sequence of transformations to rapidly build molecular complexity in one pot. rsc.org The deprotection of the benzyl groups in this compound could serve as the initiating step for such a cascade. For instance, removal of the benzyl ether groups would unmask two alcohol functionalities, while cleavage of the benzyl ester would reveal a carboxylic acid. This resulting hydroxy acid could be a precursor for intramolecular cyclization to form lactones or for other designed transformations. The exploration of strain-promoted cascade reactions, which proceed through high-energy intermediates, could also lead to the discovery of entirely new molecular scaffolds starting from this compound. nih.gov

Expansion of Applications in Complex Natural Product and Drug Discovery Programs

As a chiral molecule, this compound is a valuable building block for the synthesis of enantiomerically pure complex molecules, including natural products and pharmaceuticals. Many biologically active compounds incorporate benzyl or benzyloxy moieties as key pharmacophores.

Recent studies have shown that derivatives containing these motifs possess significant therapeutic potential. For example, a series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides demonstrated broad-spectrum antiproliferative activity against several human cancer cell lines, including HeLa, HCT-116, and MCF-7. nih.gov Similarly, chalcones featuring benzyloxy groups have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), an important target in the treatment of neurodegenerative diseases. nih.gov Additionally, benzyl derivatives conjugated with carbohydrates are being investigated as novel cytotoxic agents with enhanced selectivity for colon cancer cells. nih.gov

Future research could leverage this compound as a versatile scaffold. Through modification of its core structure—for instance, by replacing the phenyl rings with other aromatic or heteroaromatic systems or by transforming the ester functionality—novel libraries of compounds could be generated. These libraries could then be screened for a wide range of biological activities, potentially leading to the discovery of new lead compounds for drug development programs targeting cancer, neurodegenerative disorders, and other diseases.

Advanced Computational Design and Prediction of Derivatives with Tuned Properties

Computational chemistry offers powerful tools to accelerate and guide the exploration of new molecules, saving significant time and resources in the lab. nih.gov For this compound, in silico methods can be employed to predict the properties of its derivatives and prioritize synthetic targets.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique used to correlate the physicochemical properties of molecules with their biological activities. scienceforecastoa.com By developing QSAR models for a series of derivatives, researchers can identify which structural features (e.g., electronic properties, steric bulk, lipophilicity) are crucial for a desired effect, such as antimicrobial or anticancer activity. nih.govresearchgate.net This knowledge allows for the rational design of new analogues with enhanced potency and selectivity. ijpras.com

Molecular docking simulations can provide insights into how these molecules interact with biological targets at an atomic level. This has been used to study the binding of benzyloxy-containing compounds to enzymes like MAO-B and HDAC-6, revealing key interactions that drive inhibition. nih.govnih.gov Such studies can guide the modification of the lead structure to improve binding affinity and specificity. Furthermore, computational enzyme design is an emerging field that could be used to develop novel biocatalysts specifically tailored for the synthesis or modification of this compound, creating highly efficient and selective enzymatic pathways. nih.govresearchgate.netrsc.org

Table 2: Application of Computational Methods in Compound Development
Computational MethodApplicationPotential Impact on Research
Quantitative Structure-Activity Relationship (QSAR)Correlates chemical structure with biological activity to build predictive models. nih.govGuides the design of new derivatives with improved potency and reduced toxicity. nih.gov
Molecular DockingSimulates the interaction of a small molecule with a biological target (e.g., an enzyme or receptor). nih.govElucidates mechanism of action and identifies key binding interactions to optimize molecular design.
Molecular Dynamics (MD) SimulationsSimulates the movement of atoms and molecules over time to assess the stability of ligand-protein complexes. nih.govProvides a more dynamic picture of binding and helps validate docking results.
Computational Enzyme DesignDesigns or redesigns enzymes to perform specific catalytic transformations. nih.govrsc.orgEnables the development of novel, highly efficient biocatalytic routes for synthesis and modification.

Q & A

Q. What are the common synthetic routes for Benzyl 3-(benzyloxy)-2-methylpropanoate, and which reaction conditions are critical for optimizing yield?

  • Methodological Answer : A widely used method involves acid-catalyzed benzylation of hydroxy precursors. For example, methyl (R)-β-hydroxyisobutyrate reacts with benzyl trichloroimidate in the presence of triflic acid (1 mol%) under anhydrous conditions (CH₂Cl₂/cyclohexane, 0°C to 20°C). Critical parameters include:
  • Catalyst selection : Triflic acid enables efficient activation of the hydroxy group, but BF₃·OEt₂ can also be used for milder esterification .
  • Temperature control : Gradual warming from 0°C to room temperature minimizes side reactions .
  • Purification : Flash chromatography (cyclohexane/ethyl acetate, 90:10) yields the product in 85% purity .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : 1H NMR and 13C NMR are essential:
  • 1H NMR (CDCl₃): Peaks at δ 7.37–7.27 (m, 5H, aromatic), 4.52 (s, 2H, benzyl CH₂), 3.69 (s, 3H, methoxy), and 1.18 (d, 3H, J = 7.1 Hz, methyl) confirm functional groups .
  • 13C NMR : Signals at δ 175.3 (ester carbonyl), 138.1 (aromatic quaternary carbon), and 40.1 (chiral center) validate the backbone .
    High-resolution mass spectrometry (HRMS) or polarimetry can further assess enantiomeric purity .

Advanced Research Questions

Q. What strategies can be employed to control stereochemistry during the synthesis of enantiomerically pure this compound?

  • Methodological Answer :
  • Chiral starting materials : Use enantiopure precursors like (R)- or (S)-methyl β-hydroxyisobutyrate to dictate configuration at the chiral center .
  • Stereoselective benzylation : Optimize reaction kinetics (e.g., slow addition of benzyl trichloroimidate) to minimize racemization .
  • Chromatographic resolution : Chiral stationary phases (e.g., CHIRALPAK IC) can separate enantiomers post-synthesis, with SFC (supercritical fluid chromatography) achieving >99% ee .

Q. How do different acid catalysts influence the esterification efficiency in the synthesis of this compound, and what are the mechanistic considerations?

  • Methodological Answer :
  • Triflic acid (HOTf) : A strong Brønsted acid that protonates the hydroxy group, accelerating nucleophilic attack by benzyl trichloroimidate. However, it may promote side reactions (e.g., ether cleavage) at higher temperatures .
  • BF₃·OEt₂ : A Lewis acid that activates the imidate via coordination, enabling milder conditions (room temperature, shorter reaction times) but requiring strict anhydrous protocols .
  • Mechanistic insight : HOTf proceeds via a carbocation intermediate, while BF₃·OEt₂ stabilizes the transition state through Lewis acid-base interactions. Catalyst choice depends on substrate sensitivity and scalability .

Q. How can researchers troubleshoot low yields or impurities in the final product?

  • Methodological Answer :
  • Byproduct analysis : Use LC-MS to identify unreacted starting materials or hydrolysis products (e.g., free carboxylic acids).
  • Optimize stoichiometry : Excess benzyl trichloroimidate (1.2 equiv) ensures complete conversion of the hydroxy precursor .
  • Temperature gradients : Prolonged stirring at 20°C (up to 48 hours) may improve yields for sterically hindered substrates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.